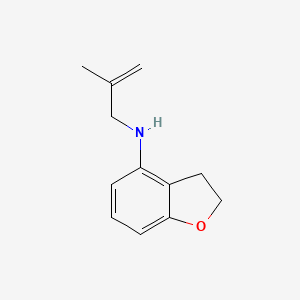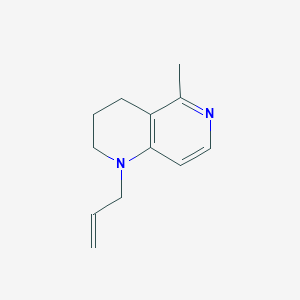![molecular formula C5H11N2O5P B14586371 Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate CAS No. 61441-32-5](/img/structure/B14586371.png)
Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate is an organic compound with the molecular formula C6H13O6P It is a derivative of hydrazine and contains a dimethoxyphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate can be synthesized through a series of chemical reactions. One common method involves the reaction of methyl 2-(dimethoxyphosphoryl)acetate with hydrazine. The reaction typically takes place in the presence of a base, such as sodium hydride, in a solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various hydrazine compounds.
Wissenschaftliche Forschungsanwendungen
Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives and phosphoric acid esters.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(diethoxyphosphoryl)acetate
- Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate
- Methyl (oxetan-3-ylidene)acetate
Uniqueness
Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate is unique due to its specific structure, which combines a hydrazine moiety with a dimethoxyphosphoryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
61441-32-5 |
|---|---|
Molekularformel |
C5H11N2O5P |
Molekulargewicht |
210.13 g/mol |
IUPAC-Name |
methyl 2-(dimethoxyphosphorylhydrazinylidene)acetate |
InChI |
InChI=1S/C5H11N2O5P/c1-10-5(8)4-6-7-13(9,11-2)12-3/h4H,1-3H3,(H,7,9) |
InChI-Schlüssel |
QPAWQXGXMJHCBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=NNP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
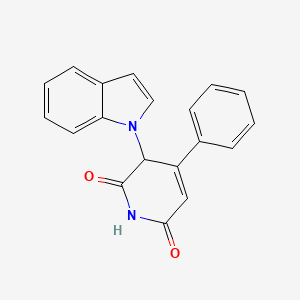
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
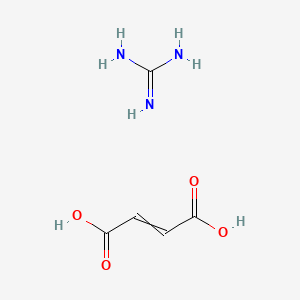
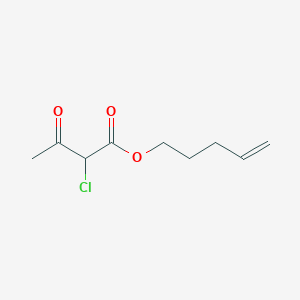
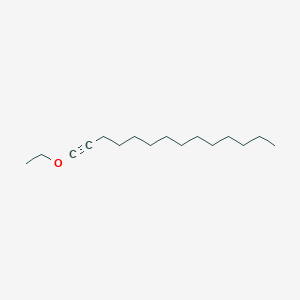


![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)

